2',4',5'-Trimethylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,5’-Trimethylbutyrophenone: is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of three methyl groups attached to the phenyl ring and a butyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,5’-Trimethylbutyrophenone typically involves Friedel-Crafts acylation of 2’,4’,5’-trimethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 2’,4’,5’-Trimethylbutyrophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,5’-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups on the phenyl ring.
Scientific Research Applications
2’,4’,5’-Trimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’,5’-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,4,5-Trimethoxybenzaldehyde: A compound with similar structural features but different functional groups.
2,4,5-Trihydroxybutyrophenone: Another related compound with hydroxyl groups instead of methyl groups.
Uniqueness: 2’,4’,5’-Trimethylbutyrophenone is unique due to its specific arrangement of methyl groups and the butyrophenone moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
2',4',5'-Trimethylbutyrophenone is a compound belonging to the butyrophenone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its potential applications in medicine and other fields.
Chemical Structure and Properties
This compound is characterized by a butyrophenone backbone with three methyl groups at the 2', 4', and 5' positions. Its chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H16O
- Molecular Weight: 204.27 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its interaction with neurotransmitter receptors and its potential as an antipsychotic agent.
The compound primarily acts as a dopamine antagonist, similar to other members of the butyrophenone class, such as haloperidol. It exhibits high affinity for dopamine D2 receptors, which are implicated in the regulation of mood and behavior. Additionally, it interacts with serotonin receptors, influencing various neurochemical pathways.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Dopamine Receptor Antagonism: High affinity for D2 receptors.
- Serotonin Receptor Interaction: Modulation of serotonin pathways.
- Potential Antipsychotic Effects: Similar to traditional antipsychotics with a reduced side effect profile.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds in the butyrophenone class:
Compound | D2 Affinity | Serotonin Interaction | Notable Effects |
---|---|---|---|
Haloperidol | High | Moderate | Strong antipsychotic effects but significant side effects |
Clozapine | Moderate | High | Effective for treatment-resistant schizophrenia; lower risk of extrapyramidal symptoms |
This compound | High | High | Potentially reduced side effects compared to haloperidol |
Safety and Side Effects
While preliminary studies indicate a favorable safety profile for this compound, further research is required to fully elucidate its long-term effects and potential side effects. Common concerns associated with butyrophenones include sedation, weight gain, and metabolic disturbances.
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-6-13(14)12-8-10(3)9(2)7-11(12)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOUXJWTWCSZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.